molecular formula C18H30O3S.C4H11NO<br>C22H41NO4S B14677149 Dodecylbenzenesulfonic acid, 2-amino-2-methylpropanol salt CAS No. 37475-84-6

Dodecylbenzenesulfonic acid, 2-amino-2-methylpropanol salt

Cat. No.: B14677149
CAS No.: 37475-84-6
M. Wt: 415.6 g/mol
InChI Key: VXMUUMWPUFLERR-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol (1:1) is a compound formed by the reaction of benzenesulfonic acid, dodecyl- with 2-amino-2-methyl-1-propanol in a 1:1 molar ratio. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol involves the sulfonation of dodecylbenzene with concentrated sulfuric acid to produce dodecylbenzenesulfonic acid. This intermediate is then neutralized with 2-amino-2-methyl-1-propanol to form the final compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the continuous sulfonation of dodecylbenzene using sulfur trioxide in a falling film reactor. The resulting dodecylbenzenesulfonic acid is then neutralized with 2-amino-2-methyl-1-propanol under controlled conditions to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted benzenesulfonic acids .

Scientific Research Applications

Benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological studies as a detergent to solubilize proteins and other biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants

Mechanism of Action

The mechanism of action of benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion .

Comparison with Similar Compounds

Similar Compounds

  • Sodium dodecylbenzenesulfonate
  • Ammonium dodecylbenzenesulfonate
  • Calcium dodecylbenzenesulfonate
  • Isopropylamine dodecylbenzenesulfonate
  • Magnesium isododecylbenzenesulfonate
  • MIPA-dodecylbenzenesulfonate
  • Potassium dodecylbenzenesulfonate
  • Sodium decylbenzenesulfonate
  • Sodium tridecylbenzenesulfonate

Uniqueness

What sets benzenesulfonic acid, dodecyl-, compd. with 2-amino-2-methyl-1-propanol apart from similar compounds is its specific combination of surfactant properties and the presence of the 2-amino-2-methyl-1-propanol moiety. This unique structure provides distinct solubilizing and emulsifying capabilities, making it particularly effective in applications requiring both hydrophilic and hydrophobic interactions .

Properties

CAS No.

37475-84-6

Molecular Formula

C18H30O3S.C4H11NO
C22H41NO4S

Molecular Weight

415.6 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;2-dodecylbenzenesulfonic acid

InChI

InChI=1S/C18H30O3S.C4H11NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-4(2,5)3-6/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);6H,3,5H2,1-2H3

InChI Key

VXMUUMWPUFLERR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CC(C)(CO)N

Origin of Product

United States

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